molecular formula C11H10N2O4 B15443688 N-Methyl-2-(m-nitrophenyl)succinimide CAS No. 66064-07-1

N-Methyl-2-(m-nitrophenyl)succinimide

Cat. No.: B15443688
CAS No.: 66064-07-1
M. Wt: 234.21 g/mol
InChI Key: KDSICYPCWQEEKR-UHFFFAOYSA-N
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Description

N-Methyl-2-(m-nitrophenyl)succinimide is a chemical compound for research and development, belonging to the succinimide class. Succinimides are characterized by a pyrrolidine-2,5-dione core and are recognized for their diverse pharmacological profiles . The most prominent application of succinimide analogues has been in neuroscience, particularly as anticonvulsant agents. Compounds like Phensuximide (N-Methyl-2-phenylsuccinimide) have a established history of suppressing the paroxysmal spike-and-wave EEG pattern associated with absence (petit mal) seizures, likely through the depression of nerve transmission in the motor cortex . The structure-activity relationship (SAR) of succinimide derivatives is a rich field of study. Research indicates that synthetic modifications to the succinimide core can significantly alter biological activity, leading to potential applications beyond anticonvulsant properties. Studies have explored synthetic succinimide derivatives for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor effects . The incorporation of a meta-nitrophenyl group, as in this compound, is a key structural feature of interest. This modification is reminiscent of other bioactive nitrophenyl-containing succinimide derivatives reported in scientific literature, which suggests potential for unique interactions in biological systems . This product is intended for research purposes by qualified scientists in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

66064-07-1

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1-methyl-3-(3-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10N2O4/c1-12-10(14)6-9(11(12)15)7-3-2-4-8(5-7)13(16)17/h2-5,9H,6H2,1H3

InChI Key

KDSICYPCWQEEKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Succinimide Derivatives

Structural and Functional Analogues

Table 1: Key Succinimide Derivatives and Their Properties
Compound Name Substituents Molecular Weight Key Applications/Properties References
N-Methyl-2-(m-nitrophenyl)succinimide -N-CH₃, 2-(m-NO₂-C₆H₄) ~250.2 g/mol* Potential initiator, enzyme inhibitor Inferred
N-Ethyl-2-(m-fluorophenyl)succinimide -N-C₂H₅, 2-(m-F-C₆H₄) 221.2 g/mol Pharmaceutical intermediates
Ketone succinimide derivatives -R (e.g., aryl ketones) Variable AChE/BChE inhibitors, antidiabetic
Sodium succinimide Na⁺ counterion 123.1 g/mol Catalyst in polymer upcycling

*Calculated based on analogous structures.

Reactivity and Stability

  • Electrophilicity : The nitro group in this compound increases electrophilicity at the carbonyl carbon compared to fluorine-substituted analogues (e.g., N-Ethyl-2-(m-fluorophenyl)succinimide), enhancing its reactivity in nucleophilic substitutions .
  • Stability : Nitro groups may reduce hydrolytic stability under acidic conditions. For instance, succinimide intermediates in proteins degrade at pH 4, forming aspartate residues . This suggests that the nitro-substituted derivative may hydrolyze faster than fluorine-containing counterparts in acidic environments.

Research Findings and Data

Critical Analysis and Contradictions

  • Stability vs. Reactivity : While the nitro group enhances reactivity, it may compromise stability in aqueous formulations, as seen in protein succinimide degradation . This trade-off requires careful optimization in pharmaceutical applications.
  • Biological Efficacy : Ketone derivatives (e.g., MSJ10) show superior enzyme inhibition compared to nitro/fluoro derivatives, suggesting that electronic effects alone are insufficient to predict activity .

Q & A

Q. What are the recommended synthetic methodologies for N-Methyl-2-(m-nitrophenyl)succinimide, and how do substituent effects influence reaction yields?

Synthesis of N-aryl succinimides typically involves refluxing maleamic acid derivatives with thionyl chloride (SOCl₂). For example, α-chloro-N-(p-nitrophenyl)succinimide is synthesized with 84% yield using this method, while the m-nitrophenyl derivative yields 79% . Electron-withdrawing groups (e.g., nitro) on the aryl ring enhance reactivity by stabilizing intermediates. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side products like maleimides.

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • NMR : Key signals include aliphatic protons (-CH₂-CH₂-) in the succinimide ring (δ=2.2–2.6 ppm) and aromatic protons (δ=7.3–8.1 ppm) .
  • X-ray crystallography : Triclinic crystal systems (e.g., space group P1) with parameters such as a=4.853 Å, b=11.015 Å, and bond angles (α=69.59°) confirm molecular packing .
  • IR : Stretching vibrations at ~1700–1800 cm⁻¹ (C=O) and ~1300 cm⁻¹ (C-N) validate the succinimide ring .

Q. How does pH influence the stability and hydrolysis of this compound in aqueous environments?

Under mildly alkaline conditions (pH ~7–9), succinimides hydrolyze to aspartate or isoaspartate residues. For example, succinimide degradation in proteins at Asp30 was reversed at pH 7.0, restoring biological activity . Hydrolysis rates depend on ring strain and substituent electronic effects, with electron-withdrawing groups accelerating hydrolysis .

Advanced Research Questions

Q. How can succinimide intermediates be reliably detected in degradation studies, and what experimental pitfalls exist?

Succinimides are labile intermediates, making detection challenging. Use low-pH trypsin digestion (pH 5.0) followed by reversed-phase HPLC/MS to minimize artifactual deamidation. For example, succinimide at Asp30 in a monoclonal antibody was identified via this method, contrasting with conventional protocols that generate false Asp/isoAsp residues . Stabilize samples at ≤ -80°C and avoid prolonged exposure to alkaline buffers .

Q. What kinetic and thermodynamic factors govern succinimide formation in peptide models, and how do steric effects alter reaction pathways?

In peptide systems (e.g., VYP[X]GA), succinimide formation is rate-limited by asparagine deamidation. Threshold collision energies for succinimide formation in [AsnSer+H]⁺ and [AsnThr+H]⁺ systems are 131±12 kJ/mol and 142±6 kJ/mol, respectively, highlighting steric hindrance effects. Hydrolysis favors isoAsp over Asp by a 3:1 ratio due to biased ring cleavage .

Q. How do structural modifications (e.g., meta-nitro substitution) impact the reactivity of this compound in condensation reactions?

The m-nitrophenyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in dehydrative amidation. Comparative studies show that electron-withdrawing groups reduce C–N–C bond angles (e.g., 112.62° for succinimide vs. 126.90° for glutarimide), altering nucleophilic attack efficiency .

Q. What contradictions exist in reported synthesis protocols for N-aryl succinimides, and how can they be resolved?

Kretov and Kul’chitskaya’s method for α-chloro-N-(p-anisyl)succinimide synthesis conflicts with later findings showing mixed maleimide/succinimide products. Discrepancies arise from reaction conditions (e.g., solvent purity, SOCl₂ stoichiometry). Reproducibility requires strict control of anhydrous conditions and stepwise monitoring via TLC/GC-MS .

Q. What advanced techniques are suitable for studying intermolecular interactions of this compound with biological targets?

  • Dynamic infrared spectroscopy : Track real-time interactions (e.g., ZDDP-succinimide complexes) via shifts in C=O or S=O stretches .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities with enzymes like α-amylase, where succinimide derivatives show IC₅₀ values as low as 0.115 µg·mL⁻¹ .

Q. Methodological Recommendations

  • Synthesis : Prioritize SOCl₂-mediated routes for high yields .
  • Characterization : Combine NMR, X-ray, and IR for unambiguous structural confirmation .
  • Degradation studies : Use low-pH digestion and rapid MS analysis to capture transient intermediates .
  • Kinetics : Employ collision-induced dissociation (CID) to probe energy thresholds for succinimide formation .

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